molecular formula C8H12O2 B14340998 4-Ethenylcyclohex-1-ene-1,2-diol CAS No. 95415-36-4

4-Ethenylcyclohex-1-ene-1,2-diol

Cat. No.: B14340998
CAS No.: 95415-36-4
M. Wt: 140.18 g/mol
InChI Key: KKMDQWMVDNCPGB-UHFFFAOYSA-N
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Description

4-Ethenylcyclohex-1-ene-1,2-diol is a bicyclic organic compound characterized by a cyclohexene backbone with hydroxyl groups at positions 1 and 2 and an ethenyl (vinyl) substituent at position 4.

Properties

CAS No.

95415-36-4

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

4-ethenylcyclohexene-1,2-diol

InChI

InChI=1S/C8H12O2/c1-2-6-3-4-7(9)8(10)5-6/h2,6,9-10H,1,3-5H2

InChI Key

KKMDQWMVDNCPGB-UHFFFAOYSA-N

Canonical SMILES

C=CC1CCC(=C(C1)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethenylcyclohex-1-ene-1,2-diol can be synthesized through the hydroxylation of 4-ethenylcyclohexene. This process typically involves the use of osmium tetroxide (OsO₄) followed by reduction with sodium bisulfite (NaHSO₃) to yield the diol . Another method involves the epoxidation of 4-ethenylcyclohexene using meta-chloroperoxybenzoic acid (MCPBA) followed by hydrolysis to form the diol .

Industrial Production Methods

Industrial production of 4-ethenylcyclohex-1-ene-1,2-diol may involve large-scale hydroxylation processes using catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Mechanism of Action

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Cyclohexene Diol Derivatives

Compound Name Substituents/Modifications Ring Structure Key Properties/Applications
4-Ethenylcyclohex-1-ene-1,2-diol Ethenyl at C4; 1,2-diol Cyclohexene (6-membered) High reactivity due to conjugated diene and hydroxyl groups; potential monomer for polymers
1-Methyl-4-(1-methylethenyl)cyclohexane-1,2-diol Methyl at C1; methylethenyl at C4 Cyclohexane (saturated) Reduced ring strain; steric hindrance from methyl groups limits reactivity
4-Phenyl-3-cyclohexene-1,2-diol Phenyl at C4 Cyclohexene Enhanced aromatic conjugation; applications in asymmetric catalysis
(1S,2R)-4-Bromocyclohex-3-ene-1,2-diol Bromine at C4 Cyclohexene Halogen-induced electronic effects; versatile intermediate in Suzuki couplings
Cyclobutane-1,2-diol N/A (smaller ring) Cyclobutane (4-membered) High ring strain; unique cleavage reactivity in oxidation reactions
cis-3,5-Cyclohexadiene-1,2-diol Double bonds at C3 and C5 Cyclohexadiene Extended conjugation; UV absorption properties

Ring Size and Strain

  • Cyclohexene vs. Cyclobutane : The six-membered cyclohexene ring in 4-Ethenylcyclohex-1-ene-1,2-diol minimizes strain, ensuring thermal stability, while cyclobutane-1,2-diol’s four-membered ring exhibits high strain, favoring ring-opening reactions under mild conditions .

Electronic and Steric Considerations

  • Conjugation between the ethenyl group and the cyclohexene double bond in 4-Ethenylcyclohex-1-ene-1,2-diol enhances electrophilicity at C4, enabling Michael addition or Diels-Alder reactions. In contrast, saturated analogs (e.g., cyclohexane diols) lack such reactivity .

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